molecular formula C11H15N3O3 B8685079 N-Butyl-2-methyl-5-nitropyridine-3-carboxamide CAS No. 59290-03-8

N-Butyl-2-methyl-5-nitropyridine-3-carboxamide

Cat. No. B8685079
Key on ui cas rn: 59290-03-8
M. Wt: 237.25 g/mol
InChI Key: PBVHDSFNYGMHFQ-UHFFFAOYSA-N
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Patent
US04053608

Procedure details

To n-butylamine (5 ml.) was added ethyl 2-methyl-5-nitronicotinate (1 g.) and the resulting mixture was stirred at room temperature for 18 hours. The reaction mixture was purified by a silica gel dry column chromatography to give 0.9 g. of the desired pale orange crystals. mp 98° - 99° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[CH3:6][C:7]1[N:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][C:8]=1[C:9](OCC)=[O:10]>>[CH2:1]([NH:5][C:9](=[O:10])[C:8]1[CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=[N:17][C:7]=1[CH3:6])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C(=O)OCC)C=C(C=N1)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by a silica gel
CUSTOM
Type
CUSTOM
Details
dry column chromatography
CUSTOM
Type
CUSTOM
Details
to give 0.9 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(CCC)NC(C1=C(N=CC(=C1)[N+](=O)[O-])C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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